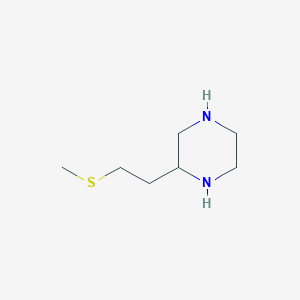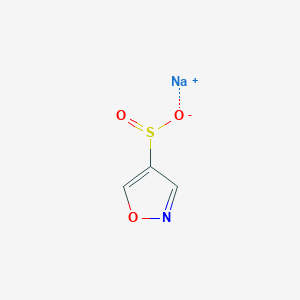
Methyl 5-chloropentanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-chloropentanimidate is an organic compound with the molecular formula C6H12ClNO It is a derivative of pentanoic acid, where the carboxyl group is replaced by an imidate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5-chloropentanimidate can be synthesized through several methods. One common approach involves the reaction of 5-chloropentanoic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-chloropentanimidate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The imidate group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the imidate group. For example, hydrochloric acid or sodium hydroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pentanoates, depending on the nucleophile used.
Hydrolysis: The major product is 5-chloropentanoic acid.
Reduction: Products include 5-chloropentanamine or 5-chloropentanol.
Applications De Recherche Scientifique
Methyl 5-chloropentanimidate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the biological activity of chlorinated imidates and their derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 5-chloropentanimidate involves its interaction with specific molecular targets. The imidate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chlorine atom can also participate in halogen bonding, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-chloropentanoate: This compound is structurally similar but lacks the imidate group. It is used as an intermediate in organic synthesis.
5-Chloropentanamide: This compound contains an amide group instead of an imidate group. It is used in the synthesis of pharmaceuticals and agrochemicals.
5-Chloropentanoic Acid: This compound is the hydrolysis product of methyl 5-chloropentanimidate and is used in various chemical reactions.
Uniqueness
This compound is unique due to its imidate group, which imparts distinct reactivity and biological activity compared to similar compounds. Its ability to undergo various chemical reactions and form covalent bonds with biological targets makes it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C6H12ClNO |
|---|---|
Poids moléculaire |
149.62 g/mol |
Nom IUPAC |
methyl 5-chloropentanimidate |
InChI |
InChI=1S/C6H12ClNO/c1-9-6(8)4-2-3-5-7/h8H,2-5H2,1H3 |
Clé InChI |
CQOIKXAXXKRZRD-UHFFFAOYSA-N |
SMILES canonique |
COC(=N)CCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


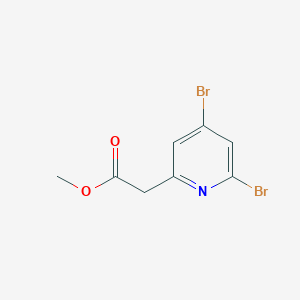


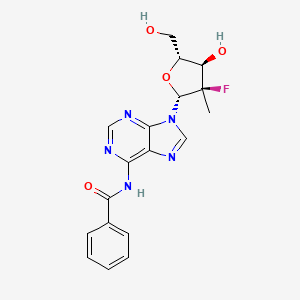
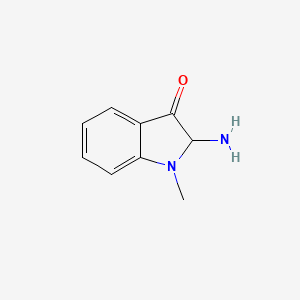
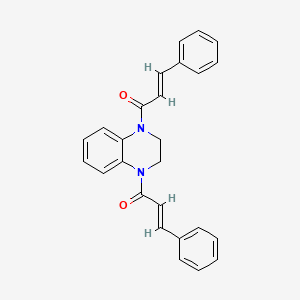


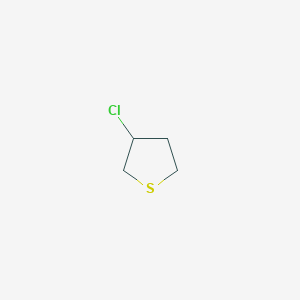

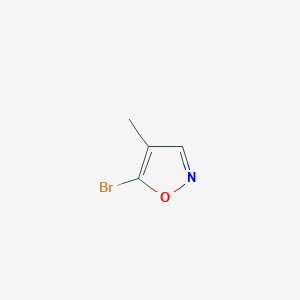
![6,9-Dibromo-1H-phenanthro[9,10-d]imidazole](/img/structure/B13114030.png)
